4-(4-Benzyloxyphenyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzyloxyphenyl)benzeneboronic acid is an organic compound with the molecular formula C19H17BO3 It is a boronic acid derivative that features a benzyloxy group attached to a phenyl ring, which is further connected to another phenyl ring bearing a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyloxyphenyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes the following steps:
Preparation of the Aryl Halide: The starting material, 4-bromo-4’-benzyloxybiphenyl, is synthesized through the bromination of 4-benzyloxybiphenyl.
Coupling Reaction: The aryl halide is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (such as Pd(PPh3)4) and a base (such as potassium carbonate) in an organic solvent (such as toluene) under an inert atmosphere. The reaction mixture is heated to facilitate the coupling process.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient catalysts, continuous flow reactors, and automated purification systems to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyloxyphenyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl halides or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, PdCl2(dppf), and other palladium complexes.
Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate.
Solvents: Toluene, ethanol, and dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide, sodium periodate, and potassium permanganate.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Benzyloxy Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-(4-Benzyloxyphenyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to form reversible covalent bonds with diols and other biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs with unique pharmacological properties.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 4-(4-Benzyloxyphenyl)benzeneboronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid group transfers its aryl group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-(4-Benzyloxyphenyl)benzeneboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a benzyloxy group, which can influence its reactivity and solubility.
4-Bromophenylboronic Acid: Contains a bromine atom, making it more reactive in certain coupling reactions but less stable under oxidative conditions.
The uniqueness of this compound lies in its benzyloxy group, which provides additional functionalization options and enhances its reactivity in various chemical transformations.
Properties
IUPAC Name |
[4-(4-phenylmethoxyphenyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BO3/c21-20(22)18-10-6-16(7-11-18)17-8-12-19(13-9-17)23-14-15-4-2-1-3-5-15/h1-13,21-22H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTKEFUYQWYPQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.